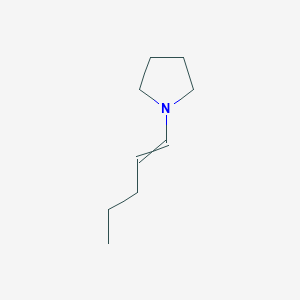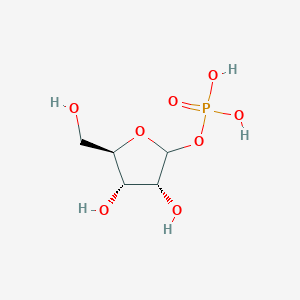
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-, also known as MHI-148, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. In cancer cells, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammatory disorders, it has been found to exhibit anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent activity against various targets. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may complicate its use in some studies.
Zukünftige Richtungen
There are several potential future directions for research on Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-. In medicine, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and inflammatory disorders. In agriculture, more research is needed to determine its potential as a plant growth regulator and alternative to traditional fungicides. In materials science, further studies are needed to explore its potential applications in the synthesis of functional materials.
Synthesemethoden
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- can be synthesized using a simple one-pot reaction between 4-methoxybenzaldehyde and hydrazinecarboximidamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been extensively studied for its potential applications in various scientific fields. In medicine, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
In agriculture, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to exhibit potent antifungal activity against various plant pathogens, making it a potential alternative to traditional fungicides. It has also been found to enhance plant growth and improve crop yield, making it a promising candidate for use as a plant growth regulator.
In materials science, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
13308-82-2 |
|---|---|
Molekularformel |
C16H19OP |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C9H12N4O/c1-14-8-4-2-7(3-5-8)6-12-13-9(10)11/h2-6H,1H3,(H4,10,11,13)/b12-6+ |
InChI-Schlüssel |
KBAGVDXUQHVTTE-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/N=C(N)N |
SMILES |
COC1=CC=C(C=C1)C=NN=C(N)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NN=C(N)N |
Andere CAS-Nummern |
13308-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)





![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)



